molecular formula C7H12O B13596452 {Bicyclo[2.2.0]hexan-2-yl}methanol

{Bicyclo[2.2.0]hexan-2-yl}methanol

Cat. No.: B13596452
M. Wt: 112.17 g/mol
InChI Key: IAMKTBHDOJFBLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{Bicyclo[220]hexan-2-yl}methanol is a bicyclic compound with the molecular formula C₇H₁₂O It is characterized by a bicyclo[220]hexane core structure with a methanol group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {Bicyclo[2.2.0]hexan-2-yl}methanol typically involves the [2+2] cycloaddition reaction. This method utilizes photochemistry to create the bicyclic structure, followed by functionalization to introduce the methanol group. The reaction conditions often include the use of ultraviolet light to initiate the cycloaddition and subsequent chemical transformations to achieve the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

{Bicyclo[2.2.0]hexan-2-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and other functional groups can be used under appropriate conditions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Various reduced derivatives of the bicyclic structure.

    Substitution: Compounds with different functional groups replacing the methanol group.

Scientific Research Applications

{Bicyclo[2.2.0]hexan-2-yl}methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of {Bicyclo[2.2.0]hexan-2-yl}methanol involves its interaction with various molecular targets. The methanol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The bicyclic structure provides rigidity and stability, which can affect how the compound interacts with enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{Bicyclo[2.2.0]hexan-2-yl}methanol is unique due to its specific ring structure and the position of the methanol group. This configuration provides distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

2-bicyclo[2.2.0]hexanylmethanol

InChI

InChI=1S/C7H12O/c8-4-6-3-5-1-2-7(5)6/h5-8H,1-4H2

InChI Key

IAMKTBHDOJFBLK-UHFFFAOYSA-N

Canonical SMILES

C1CC2C1CC2CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.